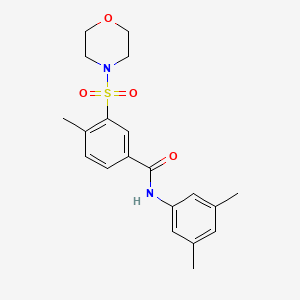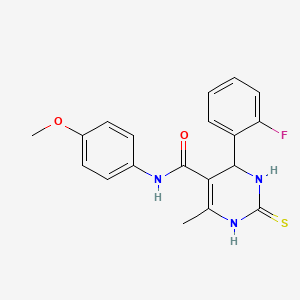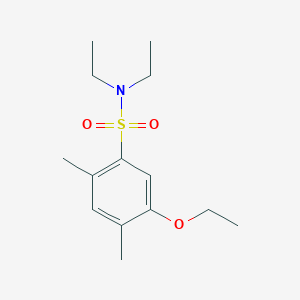
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, also known as DMSB, is a chemical compound that has gained attention in recent years due to its potential application in scientific research. DMSB is a sulfonylurea derivative that has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is not fully understood, but it is believed to involve the activation of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel. This leads to the depolarization of the cell membrane and the subsequent release of insulin from pancreatic beta cells. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its insulin-stimulating and anti-inflammatory effects, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have antioxidant properties and to inhibit the proliferation of cancer cells. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have a wide range of potential applications in scientific research. However, one limitation of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its relatively low potency compared to other sulfonylurea derivatives, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide. One area of interest is its potential application as a treatment option for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide and its potential applications in the treatment of inflammatory diseases and cancer. Finally, the development of more potent derivatives of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide may lead to improved effectiveness in certain applications.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves the reaction of 3,5-dimethylphenyl isocyanate with 4-methyl-3-(morpholin-4-ylsulfonyl)aniline in the presence of a suitable solvent and base. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis method of N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have potential applications in scientific research, particularly in the field of diabetes research. N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to stimulate insulin secretion from pancreatic beta cells, making it a potential treatment option for type 2 diabetes. Additionally, N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-10-15(2)12-18(11-14)21-20(23)17-5-4-16(3)19(13-17)27(24,25)22-6-8-26-9-7-22/h4-5,10-13H,6-9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAASDFMQXMSCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5205441.png)
![4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5205453.png)
![2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5205460.png)
![1,7-diethyl-4-(2-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5205462.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide](/img/structure/B5205469.png)

![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5205482.png)
![1-(2,5-dimethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5205486.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5205488.png)
![1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5205504.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5205509.png)
![2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate](/img/structure/B5205514.png)